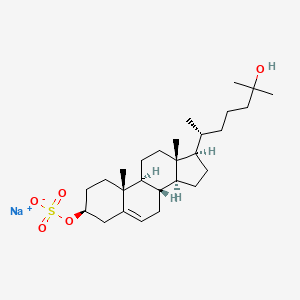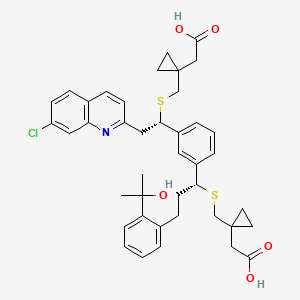
∆9(11)-Estradiol 17-Hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
∆9(11)-Estradiol 17-Hexanoate is a synthetic derivative of estradiol, a primary female sex hormone. This compound is modified to enhance its stability and bioavailability, making it useful in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ∆9(11)-Estradiol 17-Hexanoate typically involves the esterification of estradiol with hexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using automated systems and continuous flow reactors to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
∆9(11)-Estradiol 17-Hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield estrone derivatives, while reduction may produce dihydroestradiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, ∆9(11)-Estradiol 17-Hexanoate is used as a reference compound in analytical studies and as a starting material for the synthesis of other steroid derivatives.
Biology
In biological research, this compound is used to study estrogen receptor interactions and hormone signaling pathways. It serves as a tool to investigate the effects of estrogenic compounds on cellular processes.
Medicine
Medically, this compound is explored for its potential use in hormone replacement therapy and the treatment of estrogen-related disorders.
Industry
In the industrial sector, this compound may be used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
∆9(11)-Estradiol 17-Hexanoate exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. This leads to various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics.
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound, which is a natural estrogen.
Estradiol 17-Valerate: Another esterified form of estradiol with a valerate group.
Estradiol 17-Benzoate: An esterified form with a benzoate group.
Uniqueness
∆9(11)-Estradiol 17-Hexanoate is unique due to its specific ester group, which can influence its pharmacokinetics and pharmacodynamics. Compared to other esterified forms, it may offer different stability, solubility, and duration of action, making it suitable for specific applications.
Properties
CAS No. |
95960-05-7 |
|---|---|
Molecular Formula |
C₂₅H₃₄O₃ |
Molecular Weight |
382.54 |
Synonyms |
Estra-1,3,5(10),9(11)-tetraene-3,17β-diol 17-Heptanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone](/img/structure/B1145035.png)

